4-Bromo-7-fluoroindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILBCZHJGIPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656164 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153535-26-2 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Indoline-2,3-dione Derivatives
The construction of the isatin (B1672199) core can be achieved through various synthetic strategies, each with its own set of advantages and limitations. These methods often involve the formation of the heterocyclic ring from acyclic precursors or the modification of existing indole-based structures.
Two of the most prominent classical methods for synthesizing isatins are the Sandmeyer and Stolle syntheses. The Sandmeyer isatin synthesis involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. synarchive.comdergipark.org.trorgsyn.org This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. orgsyn.orgnih.gov The Stolle synthesis, on the other hand, utilizes the reaction of an aniline with oxalyl chloride to form a chloro-oxoacetanilide, which subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid like aluminum chloride to give the desired isatin. nih.gov
Direct halogenation of indoline (B122111) derivatives or their precursors is a common strategy to introduce halogen atoms onto the aromatic ring. For instance, the bromination of isatin derivatives can be achieved using bromine in acetic acid. sigmaaldrich.com This electrophilic aromatic substitution reaction typically directs the incoming bromine atom to the 5- and/or 7-positions of the isatin ring, depending on the existing substitution pattern and reaction conditions.
Cyclization reactions are fundamental to the synthesis of the isatin core. As mentioned, the Sandmeyer and Stolle syntheses rely on acid-catalyzed cyclization of aniline-derived precursors. synarchive.comdergipark.org.trorgsyn.orgnih.gov More recent developments have explored transition metal-catalyzed cyclizations, which can offer milder reaction conditions and improved functional group tolerance. biosynth.com These reactions often involve the intramolecular C-H activation and annulation of appropriately substituted anilides or related compounds. dergipark.org.tr
The application of microwave irradiation has been shown to significantly accelerate the synthesis of isatin derivatives. chemicalbook.comtntech.edu Microwave-assisted synthesis can lead to shorter reaction times, reduced side product formation, and often higher yields compared to conventional heating methods. chemicalbook.comtntech.eduscbt.com This technique has been successfully employed in various steps of isatin synthesis, including N-alkylation and condensation reactions. chemicalbook.comtntech.edusigmaaldrich.com
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of fluorinated indole (B1671886) derivatives. These methods can involve the coupling of fluorinated building blocks or the direct fluorination of indole precursors. google.comgoogle.com While not directly a synthesis of isatins, the introduction of fluorine atoms onto the indole scaffold is a critical step in accessing fluorinated isatin precursors. Copper catalysts are known to facilitate various transformations, including C-H functionalization and cross-coupling reactions, which are valuable in the construction of complex heterocyclic systems. google.comgoogle.com
General Approaches to Isatin Synthesis
Specific Synthesis of 4-Bromo-7-fluoroindoline-2,3-dione
The synthesis of this compound, also documented as 5-bromo-7-fluoro isatin, can be achieved through the direct bromination of a fluorinated isatin precursor. sigmaaldrich.com A reported method involves the treatment of 7-fluoroisatin (B1296980) with bromine. sigmaaldrich.com
In a typical procedure, 7-fluoroisatin is treated with bromine in a suitable solvent. sigmaaldrich.com The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced onto the electron-rich aromatic ring of the isatin. The fluorine atom at the 7-position directs the incoming electrophile, leading to the formation of the 5-bromo-7-fluoro isatin product.
A specific experimental procedure reported in the literature involves the following: To a solution of 7-fluoroisatin (500 mg, 3.0 mmol) in a suitable solvent, bromine (970 mg, 6.0 mmol) is added. sigmaaldrich.com The reaction mixture is then processed to isolate the desired product, 5-bromo-7-fluoro isatin, which was obtained as a red solid with a yield of 51%. sigmaaldrich.com
The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods. For 5-bromo-7-fluoro isatin, the following spectral data has been reported:
¹H NMR (400 MHz, DMSO-d₆): δ 11.67 (s, 1H), 7.86-7.89 (m, 1H), 7.56 (s, 1H). sigmaaldrich.com
¹³C NMR (100 MHz, DMSO-d₆): δ 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7. sigmaaldrich.com
Below is a table summarizing the key reactants and the product of this specific synthesis.
| Reactant/Product | Chemical Name | Molecular Formula | Role |
| Starting Material | 7-Fluoroisatin | C₈H₄FNO₂ | Precursor |
| Reagent | Bromine | Br₂ | Brominating Agent |
| Product | 5-Bromo-7-fluoro isatin | C₈H₃BrFNO₂ | Target Compound |
Proposed Synthetic Pathways
Multi-step Synthesis from Precursors
The synthesis of this compound can be envisioned through established multi-step sequences starting from appropriately substituted anilines. A common and historical method for isatin synthesis is the Sandmeyer process. nih.govbiomedres.us This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. orgsyn.org Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields the isatin core. nih.govorgsyn.org For the target molecule, this would necessitate starting with 2-bromo-5-fluoroaniline.
Another robust method is the Stolle synthesis, which is often considered a superior alternative to the Sandmeyer route for producing both substituted and unsubstituted isatins. biomedres.uswikipedia.org This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. wikipedia.org This intermediate is then cyclized using a Lewis acid catalyst to afford the desired isatin. biomedres.uswikipedia.org In the context of this compound, the starting material would again be 2-bromo-5-fluoroaniline.
More contemporary approaches often involve the oxidation of corresponding indole precursors. nih.govirapa.org For instance, the oxidation of a suitably substituted indole or oxindole (B195798) using various oxidizing agents can provide a direct route to the isatin scaffold. wikipedia.org
Functionalization of Substituted Indolines
An alternative strategy involves the direct functionalization of a pre-existing indoline or isatin core. For instance, the synthesis of 7-fluoroindoline-2,3-dione has been documented, and this compound could potentially undergo electrophilic bromination to introduce the bromine atom at the 4-position. chem960.com The fluorine atom present on the ring would direct the incoming electrophile, and careful control of reaction conditions would be crucial to achieve the desired regioselectivity.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and outcome of isatin synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature, solvent, and the choice and loading of the catalyst. nih.govresearchgate.net
Temperature and Solvent Effects
Temperature plays a critical role in isatin synthesis. For example, in the Sandmeyer synthesis, the initial reaction is often conducted at a specific temperature range to ensure the formation of the isonitrosoacetanilide, while the subsequent cyclization step requires heating to facilitate the ring-closure. orgsyn.org Studies on the solubility of isatin in various solvents have shown that solubility generally increases with temperature, which can be a crucial factor in achieving homogeneous reaction conditions and improving yields. acs.org
The choice of solvent can significantly impact the reaction. For instance, in the Stolle synthesis, solvents like dichloroethane are commonly used. chemicalbook.com In some cases, using methanesulfonic acid or polyphosphoric acid as the reaction medium instead of sulfuric acid has been shown to improve yields, especially for poorly soluble starting materials. nih.gov The use of aqueous ethanol (B145695) has also been explored as a more environmentally friendly solvent system for certain isatin-based multicomponent reactions. researchgate.net
Catalyst Selection and Loading
The selection of a catalyst is paramount in many isatin syntheses. In the Stolle reaction, Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride are essential for promoting the cyclization of the chlorooxalylanilide intermediate. biomedres.uswikipedia.org The use of heterogeneous catalysts, like H-β zeolite, has also been reported to facilitate the reaction of anilines with oxalyl chloride under milder conditions. chemicalbook.com
For derivatization reactions, such as N-alkylation or N-arylation, different catalytic systems are employed. While N-alkylation can often be achieved using a base to deprotonate the isatin nitrogen followed by reaction with an alkyl halide, N-arylation typically requires a cross-coupling reaction catalyzed by copper or palladium complexes. wikipedia.org Furthermore, metal-free catalytic systems, such as I2–DMSO, have been developed for the synthesis of N-substituted isatins from 2-amino acetophenones. irapa.orgdergipark.org.tr
Chemical Reactivity and Derivatization Strategies
Isatin possesses a versatile chemical structure with multiple reactive sites, allowing for a wide range of chemical transformations and the synthesis of diverse derivatives. nih.govchemicalbook.com The key reactive centers are the nitrogen atom, the aromatic ring, and the carbonyl groups at the C2 and C3 positions. chemicalbook.com
The nitrogen atom of the isatin core can be readily functionalized. wikipedia.org Deprotonation with a base allows for N-alkylation or N-acylation. wikipedia.org Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. researchgate.net
The carbonyl group at the C3 position is highly electrophilic and is a primary site for nucleophilic attack. nih.gov This reactivity allows for a variety of condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation. irapa.orgdergipark.org.tr It also participates in Friedel-Crafts alkylations with electron-rich arenes like indoles and pyrroles, often catalyzed by a Lewis acid, to yield 3-substituted oxindoles. nih.govirapa.org Furthermore, the C3 carbonyl can react with organometallic reagents and undergo ring-expansion reactions. nih.gov
The C2 carbonyl group is generally less reactive than the C3 carbonyl. However, under certain conditions, particularly when electron-withdrawing groups are present on the aromatic ring or at the nitrogen atom, reactions can occur at this position. chemicalbook.com Oxidation of isatin can lead to the formation of isatoic anhydride. nih.gov
The aromatic ring of the isatin scaffold can undergo electrophilic substitution reactions. The existing substituents, such as the bromo and fluoro groups in this compound, will direct the position of any further substitution.
Finally, isatin and its derivatives are valuable precursors for the synthesis of spirooxindoles, a class of compounds with significant biological activity. uevora.pt These are often synthesized through multicomponent reactions involving isatin, an amino acid, and a dipolarophile. uevora.pt
Condensation Reactions with Nucleophiles
The C-3 carbonyl group of the isatin ring is highly reactive towards nucleophiles, readily participating in condensation reactions. These reactions are fundamental for extending the molecular framework of isatin and synthesizing more complex heterocyclic systems.
Knoevenagel Condensation: This reaction involves the condensation of the C-3 carbonyl of isatin with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. wikipedia.orgresearchgate.net For this compound, a similar reaction is anticipated to proceed, yielding a 3-ylideneindolin-2-one derivative. The reaction with malononitrile, for instance, would likely be catalyzed by a base like piperidine (B6355638) or even proceed under catalyst-free conditions with grinding or in water, a green chemistry approach that has been successfully applied to other isatins. researchgate.netrsc.org
Pfitzinger Reaction: The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds via the initial hydrolysis of the isatin amide bond, followed by condensation with the enolate of the carbonyl compound and subsequent cyclization and dehydration. wikipedia.org It is expected that this compound would undergo the Pfitzinger reaction with various ketones or aldehydes in the presence of a strong base like potassium hydroxide (B78521) to yield the corresponding substituted quinoline-4-carboxylic acids. ijsr.net
Reactions at the Carbonyl Groups (C-2 and C-3)
The two carbonyl groups of the isatin nucleus exhibit differential reactivity. The C-3 ketone is more electrophilic and is the primary site for nucleophilic attack, while the C-2 amide carbonyl is less reactive.
Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, typically occur at the C-3 carbonyl. This leads to the formation of 3-substituted-3-hydroxyindolin-2-ones. The electron-withdrawing fluorine and bromine substituents in this compound would further activate the C-3 position towards such nucleophilic additions.
Modifications at the N1-Position
The nitrogen atom of the isatin ring can be readily functionalized, which not only prevents potential side reactions in base-catalyzed processes but also provides a key handle for introducing diverse substituents.
The N-H proton of isatin is acidic and can be removed by a base to form the isatin anion, which then acts as a nucleophile in reactions with alkylating agents. nih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile. nih.govresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method, significantly reducing reaction times and improving yields. nih.govresearchgate.net For this compound, N-alkylation would proceed similarly, though the presence of the C-7 fluoro substituent might introduce steric hindrance, potentially affecting reaction rates, a phenomenon observed in the N-alkylation of other 7-substituted isatins. rsc.org
Table 1: Analogous N-Alkylation Reactions of Isatins This table presents data from reactions on analogous isatin compounds to infer the expected reactivity of this compound.
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
| Ethyl bromoacetate | K₂CO₃ | DMF | RT, 48h | N-(Carbethoxymethyl)isatin | researchgate.net |
| Benzyl chloride | K₂CO₃ / KI | Acetonitrile | MW, 160°C, 10 min | N-Benzylisatin | researchgate.net |
| Various alkyl halides | Cs₂CO₃ | DMF or NMP | MW | N-Alkylisatins | nih.gov |
| Trichloroacetimidates | Lewis Acid | - | - | N-Alkyl isatins | rsc.org |
The C-3 carbonyl group of isatin readily condenses with primary amines to form Schiff bases (imines). mdpi.comnih.gov This reaction is typically carried out by refluxing the isatin and the amine in a solvent like ethanol, often with a catalytic amount of acetic acid. mdpi.comresearchgate.net This methodology has been used to synthesize a wide array of isatin-based Schiff bases, including bis-Schiff bases by reacting isatins with diamines. nih.govnih.govsemanticscholar.org The condensation of this compound with various aromatic and heterocyclic amines is expected to proceed efficiently to afford the corresponding 3-iminoindolin-2-one derivatives. nih.gov
Table 2: Analogous Schiff Base Formation from Substituted Isatins This table presents data from reactions on analogous isatin compounds to infer the expected reactivity of this compound.
| Isatin Derivative | Amine | Solvent | Conditions | Product Type | Reference |
| Isatin/5-Chloroisatin | 4-Amino-1,2,4-triazoles | Ethanol/Acetic Acid | Reflux, 4h | Schiff Base | mdpi.com |
| Isatin/5-Fluoroisatin | Aromatic diamines | Water | - | Bis-Schiff Base | nih.gov |
| 5-Substituted isatins | Phenylhydrazine | Ethanol/Acetic Acid | - | Schiff Base | researchgate.net |
| Imesatin | Aromatic aldehydes | Ethanol | - | Schiff Base | nih.gov |
Palladium-Catalyzed Coupling Reactions
The bromine atom at the C-4 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. wikipedia.org It is a powerful tool for forming carbon-carbon bonds. The Suzuki coupling of 4-bromo-substituted heterocycles has been well-established. nih.govresearchgate.net For this compound, a Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids would be expected to proceed at the C-4 position, likely using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base like Na₂CO₃ or K₂CO₃. nih.govreddit.comnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of vinyl groups at the C-4 position of the isatin ring. The reaction is typically catalyzed by a palladium(0) species and requires a base. wikipedia.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of 4-amino-substituted isatin derivatives from this compound. The choice of palladium precursor and ligand is crucial for the success of this transformation. researchgate.netnih.gov
Table 3: Analogous Palladium-Catalyzed Coupling Reactions on Bromo-Substituted Heterocycles This table presents data from reactions on analogous bromo-substituted compounds to infer the expected reactivity of this compound.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Base | Product Type | Reference |
| Suzuki | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | nih.gov |
| Suzuki | 5-Iodo/Bromo-isatin | Arylboronic acids | Pd(OAc)₂/XPhos | K₂CO₃ | 5-Aryl-isatins | researchgate.net |
| Heck | 4-Bromoanisole | Acrylic acid | Pd-NPs | - | Substituted alkene | researchgate.net |
| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Amines | Pd(dba)₂/tBuDavePhos | - | 4-Amino-pyrazole | researchgate.net |
Spectroscopic Characterization and Structural Analysis
Advanced Spectroscopic Techniques for Elucidating Molecular Structure
A suite of sophisticated spectroscopic tools is employed to provide a comprehensive structural analysis of 4-Bromo-7-fluoroindoline-2,3-dione. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each offer unique insights into the molecule's architecture.
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete characterization.
The proton NMR (¹H NMR) spectrum of this compound is expected to provide key information about the aromatic protons and the N-H proton of the indoline (B122111) ring. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be influenced by the presence of the electron-withdrawing bromine and fluorine atoms. The N-H proton of the lactam ring is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Doublet |
| Aromatic CH | 7.0 - 8.0 | Doublet |
The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The two carbonyl carbons of the dione (B5365651) moiety are anticipated to resonate at the downfield end of the spectrum (typically 160-185 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their specific chemical shifts influenced by the attached bromine and fluorine substituents. The carbon atom bonded to bromine would show a shift to a lower field, while the carbon attached to the highly electronegative fluorine atom would exhibit a significant downfield shift and would likely appear as a doublet due to carbon-fluorine coupling.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 180 - 185 |
| C=O (Ketone) | 158 - 165 |
| C-F | 145 - 150 (d) |
| C-Br | 115 - 120 |
| Aromatic C | 110 - 140 |
| Aromatic C | 110 - 140 |
| Aromatic C | 110 - 140 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. In related fluoroindoline systems, the fluorine chemical shifts are observed in the range of -115 to -125 ppm. The signal may exhibit coupling to the adjacent aromatic proton.
Expected ¹⁹F NMR Data
| Fluorine | Expected Chemical Shift (ppm) |
|---|
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the two carbonyl groups, and the C-F and C-Br bonds. The N-H stretching vibration is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups (amide and ketone) would give rise to strong absorption bands in the range of 1680-1750 cm⁻¹. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide) | 1720 - 1740 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-F Stretch | 1100 - 1200 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern. Fragmentation of the molecular ion would lead to the formation of smaller, stable ions, providing further structural information. Common fragmentation pathways for isatin (B1672199) derivatives include the loss of CO and subsequent ring rearrangements.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
|---|---|
| [M]⁺ (with ⁷⁹Br) | 243 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. However, specific HRMS data for this compound, including measured mass-to-charge ratio (m/z) and elemental analysis, are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This analysis can provide information about the chromophores present in the compound. Detailed experimental data from UV-Vis spectroscopy of this compound, such as absorption maxima (λmax) and molar absorptivity coefficients, could not be located in publicly accessible scientific resources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unparalleled detail about bond lengths, bond angles, and intermolecular interactions.
A comprehensive search of crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. Consequently, specific details regarding its crystal system, space group, and unit cell dimensions are not available. While crystal structures for related bromo- and fluoro-substituted isatin derivatives have been reported, direct extrapolation of these findings to the title compound is not feasible.
In the absence of a crystal structure, a definitive analysis of the hydrogen bonding and other intermolecular interactions specific to this compound cannot be provided. Generally, indoline-2,3-dione derivatives are known to exhibit intermolecular interactions, including N-H···O hydrogen bonds, which can lead to the formation of dimers or more complex supramolecular assemblies. Halogen bonding involving the bromine atom and other weak intermolecular forces would also be expected to play a role in the crystal packing.
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different crystal structure and, consequently, may exhibit different physical properties. There are no published studies on the polymorphism of this compound. Therefore, information regarding the existence of different crystalline forms and their relative stabilities is currently unavailable.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These calculations are particularly valuable for understanding the structure-property relationships in complex organic molecules like 4-Bromo-7-fluoroindoline-2,3-dione.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems. DFT studies on substituted isatin (B1672199) derivatives have been instrumental in elucidating their geometric and electronic properties.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The isatin core is largely planar, and it is expected that this compound would also adopt a nearly planar conformation. The introduction of bromine at the 4-position and fluorine at the 7-position is not expected to cause significant deviation from planarity. Computational studies on other bromo-substituted indole (B1671886) derivatives have shown that the indole ring system remains essentially planar nih.gov. The predicted bond lengths for the C-Br and C-F bonds would be consistent with those observed in other aromatic halogenated compounds.
Table 1: Predicted General Trends in Bond Lengths of this compound Based on DFT Calculations on Similar Structures
| Bond | Expected Trend Relative to Unsubstituted Isatin |
| C4-Br | ~1.90 Å |
| C7-F | ~1.35 Å |
| C=O (ketone) | Minor elongation or contraction |
| C=O (amide) | Minor elongation or contraction |
| C-C (aromatic) | Minor variations due to electronic effects |
Note: The values are illustrative and based on typical bond lengths from computational studies of related molecules. Actual calculated values would depend on the specific DFT functional and basis set used.
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for assigning experimental vibrational bands to specific molecular motions. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretches of the dione (B5365651) moiety, N-H stretching and bending, and C-H vibrations of the aromatic ring. Additionally, specific vibrational modes corresponding to the C-Br and C-F stretches would be present. Studies on 5-substituted isatins have shown that the carbonyl stretching frequencies are sensitive to the electronic properties of the substituent nih.gov. The electron-withdrawing nature of both bromine and fluorine in this compound would be expected to influence the frequencies of the carbonyl groups.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretch | 3200 - 3400 |
| C=O stretch (amide) | 1730 - 1760 |
| C=O stretch (ketone) | 1710 - 1740 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1000 - 1200 |
| C-Br stretch | 500 - 650 |
Note: These are general expected ranges and the precise calculated frequencies can vary.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity dergipark.org.tr.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring of the isatin core, while the LUMO is likely to be distributed over the dicarbonyl region. The presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap for substituted indoline-2,3-diones can be influenced by the nature and position of the substituents researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 3: Illustrative HOMO-LUMO Energies and Gap for a Substituted Isatin
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These are representative values. The actual calculated energies for this compound would be specific to its electronic structure.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors indicate regions of low electron density (positive potential) researchgate.net.
For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. The hydrogen atom of the N-H group would exhibit a region of positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. The halogen atoms, particularly the electronegative fluorine, would also influence the electrostatic potential of the aromatic ring.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule uokerbala.edu.iq. It provides a picture of the "natural" Lewis structure of a molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, NBO analysis would reveal significant delocalization of the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the carbonyl groups and the aromatic ring. The analysis would also quantify the nature of the C-Br and C-F bonds, including their polarity and the hybridization of the carbon atoms. The stabilization energies calculated from NBO analysis can provide a quantitative measure of the strength of intramolecular interactions. The theory behind NBO allows for a detailed examination of donor-acceptor interactions within the molecule nih.gov.
Density Functional Theory (DFT) Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone techniques in computational drug discovery, allowing for the simulation of interactions between a small molecule (ligand) and a biological target (receptor). researchgate.netprinceton.edu These methods are instrumental in predicting the binding mode and affinity of compounds like this compound, offering a rationale for their observed biological activities and guiding further optimization.
Molecular docking simulations are employed to predict how this compound might bind to the active site of a protein. This involves placing the molecule in various orientations and conformations within the target's binding pocket and calculating a "docking score," which estimates the binding affinity. A lower binding energy or a higher score typically indicates a more stable and favorable interaction. nih.govnih.gov
For isatin derivatives, docking studies have successfully predicted interactions with various enzymes, such as α-glucosidase and α-amylase. nih.gov In these studies, the interactions are often characterized by hydrogen bonds formed between the carbonyl groups of the indoline-2,3-dione core and amino acid residues in the enzyme's active site. For this compound, it is predicted that the oxygen atoms at positions 2 and 3, along with the N-H group, would be primary sites for hydrogen bonding. Furthermore, the bromo and fluoro substituents can participate in halogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity for specific targets. researchgate.net
Table 1: Predicted Interactions for Isatin Scaffolds with Biological Targets
| Interaction Type | Molecular Feature of Isatin Scaffold | Potential Interacting Residue (Example) |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen (C2=O, C3=O) | Amino acid donors (e.g., Arginine, Lysine) |
| Hydrogen Bond | Amine Hydrogen (N-H) | Amino acid acceptors (e.g., Aspartate, Glutamate) |
| Halogen Bond | Bromine/Fluorine atom | Electron-rich atoms (e.g., Carbonyl oxygen, Serine oxygen) |
Computational methods provide a dynamic picture of how a compound might exert its biological effect. By simulating the binding of this compound to a target protein, researchers can identify key amino acid residues that are crucial for the interaction. nih.gov This information helps in understanding the compound's mechanism of action at a molecular level. For instance, if the compound is predicted to block the active site of an enzyme, its mechanism is likely competitive inhibition. Molecular dynamics simulations can further refine this understanding by showing how the ligand-protein complex behaves over time, confirming the stability of the predicted binding mode. nih.gov
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. princeton.edumdpi.com A library containing derivatives of indoline-2,3-dione, including this compound, could be screened against the three-dimensional structure of a target protein. This process filters out molecules with poor predicted binding affinity or unfavorable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), saving time and resources in the early stages of drug discovery. mdpi.com The principles of drug design, such as Lipinski's rule of five, are often applied during these screenings to prioritize "drug-like" molecules with a higher probability of becoming successful drugs. nih.gov
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational data can significantly contribute to SAR by quantifying the effects of different chemical modifications. mdpi.com
The presence and position of halogen substituents like bromine and fluorine on the indoline-2,3-dione ring have a profound impact on the molecule's electronic properties. Both fluorine and bromine are electron-withdrawing groups, which can influence the molecule's reactivity and binding capabilities.
Inductive Effect : Due to their high electronegativity, fluorine and bromine pull electron density away from the aromatic ring. This effect can make the nearby carbonyl groups more electrophilic and enhance their ability to form hydrogen bonds.
Halogen Bonding : The electron cloud on a halogen atom can be polarized, creating a region of positive electrostatic potential (a sigma-hole). This allows it to form a non-covalent interaction known as a halogen bond with an electron-rich atom, which can be a crucial factor in ligand-receptor binding. etamu.edu The strength of this bond generally increases with the polarizability of the halogen (I > Br > Cl > F). etamu.edu
π-Accepting Ability : The inclusion of fluorine atoms on related N-heterocyclic carbene ligands has been shown to increase their π-accepting ability, which in turn influences the electronic properties of the entire molecule. mdpi.com
Table 2: Electronic Properties of Halogen Substituents
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Nature of Influence on Aromatic Ring |
|---|---|---|---|
| Fluorine | 3.98 | 0.56 | Strongly electron-withdrawing (inductive) |
The specific placement of substituents on the isatin core is critical for determining its interaction with biological targets. The 4-bromo and 7-fluoro substitution pattern on the indoline-2,3-dione scaffold creates a unique electronic and steric profile. The location of these halogens can influence the orientation of the molecule within a binding pocket. For example, the 7-fluoro group is adjacent to the N-H group, which could affect its hydrogen-bonding capability. The 4-bromo substituent is positioned on the opposite side of the six-membered ring, potentially interacting with a different sub-pocket in a target protein. mdpi.com Computational analysis of the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of this compound, predicting the most likely sites for intermolecular interactions and guiding the design of analogues with improved binding affinity and selectivity.
Biological Activities and Pharmacological Potential
Antimicrobial Activity
Derivatives of indoline-2,3-dione have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antiviral effects. researchgate.net The presence and position of substituents on the aromatic ring of the isatin (B1672199) core play a crucial role in determining the spectrum and potency of their antimicrobial action.
The antibacterial potential of indoline-2,3-dione derivatives has been explored against a variety of bacterial species. The efficacy of these compounds is often influenced by the nature of the substituents on the isatin ring.
Substituted indoline-2-ones have shown considerable activity against Gram-positive bacteria. researchgate.net Studies on various derivatives have highlighted their potential as inhibitors of bacterial growth. For instance, a series of 3-alkylidene-2-indolone derivatives exhibited moderate to strong antibacterial activity against Staphylococcus aureus. mdpi.comnih.gov Notably, compounds with specific substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, which is comparable to the antibiotic gatifloxacin. mdpi.comnih.gov Another study reported that a 3-hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one derivative was as active as imipenem (B608078) against S. aureus, with an MIC of 0.026 mmol L-1. researchgate.net
Table 1: Antibacterial Activity of Selected Indoline-2,3-dione Derivatives against Gram-Positive Bacteria
| Compound | Bacterium | MIC | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone derivative (10g) | Staphylococcus aureus ATCC 6538 | 0.5 µg/mL | mdpi.comnih.gov |
| 3-Alkylidene-2-indolone derivative (10h) | Methicillin-resistant S. aureus ATCC 43300 | 0.5 µg/mL | mdpi.comnih.gov |
| 3-Hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one (1b) | Staphylococcus aureus | 0.026 mmol L-1 | researchgate.net |
| 3-Substituted Indole-2-one derivative (2) | S. haemolyticus ATCC 43252 | 250-1000 µg/mL | researchgate.net |
| 3-Substituted Indole-2-one derivative (4) | Methicillin-resistant S. aureus | 125 µg/mL | researchgate.netdergipark.org.tr |
The activity of indoline-2,3-dione derivatives against Gram-negative bacteria is generally more variable. While some compounds show weak to no activity, others have demonstrated moderate potency. mdpi.comnih.gov For example, certain 3-alkylidene-2-indolone derivatives showed weak activity against Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov However, other studies have reported that specific isatin-derived azoles and hybrids of indolin-2-one and nitroimidazole possess notable activity against Gram-negative strains, with MIC values as low as 1 µg/mL and 0.0625–4 µg/mL, respectively. mdpi.com
Table 2: Antibacterial Activity of Selected Indoline-2,3-dione Derivatives against Gram-Negative Bacteria
| Compound | Bacterium | MIC | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone derivative (10h) | Escherichia coli CMCC 10211 | 16 µg/mL | mdpi.com |
| Isatin-derived azole (IX) | Escherichia coli ATCC 25922 | 1 µg/mL | mdpi.comnih.gov |
| Indolin-2-one-nitroimidazole hybrid (XI) | Escherichia coli | 0.0625–4 µg/mL | mdpi.comnih.gov |
| 3-Substituted Indole-2-one derivative (3) | S. enterica | 125 µg/mL | researchgate.netdergipark.org.tr |
The isatin scaffold is also a known pharmacophore in the development of anti-mycobacterial agents. nih.gov While direct studies on 4-bromo-7-fluoroindoline-2,3-dione are limited, derivatives of the related isoindoline-1,3-dione have been investigated for their activity against Mycobacterium tuberculosis. nih.gov One study reported that a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines exhibited potent anti-mycobacterial activity, with the most active compound showing a minimum inhibitory concentration (MIC₉₉) of 6.25 μg/mL against M. tuberculosis. nih.gov
Antifungal Activity
Certain derivatives of indoline-2,3-dione have also been evaluated for their antifungal properties. researchgate.net For instance, 1H-indole-4,7-diones have been reported as potent inhibitors of Candida krusei and Aspergillus niger. researchgate.net Schiff bases of isatin, however, did not show activity against Saccharomyces cerevisiae or Candida albicans in one study. ilo.org The antifungal efficacy appears to be highly dependent on the specific substitutions on the indoline-2,3-dione core. For example, some 3-benzylidene-indolin-2-ones have shown significant activity against Aspergillus niger and Aspergillus clavatus. mdpi.com
Table 3: Antifungal Activity of Selected Indoline-2,3-dione Derivatives
| Compound Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 1H-Indole-4,7-diones | Candida krusei, Aspergillus niger | Potent inhibitors | researchgate.net |
| Bis-Schiff bases of isatin | Saccharomyces cerevisiae, Candida albicans | No activity | ilo.org |
| 3-Benzylidene-indolin-2-ones | Aspergillus niger, Aspergillus clavatus | Significant activity | mdpi.com |
Antiviral Activity
Mechanisms of Antimicrobial Action
While specific studies on the antimicrobial mechanisms of this compound are not extensively documented, the well-established antimicrobial properties of the isatin scaffold provide a foundational understanding of its potential modes of action.
The isatin core is a recognized pharmacophore in the design of various antimicrobial agents. Although direct evidence for this compound is not available, other indolin-2-one derivatives have been investigated for their ability to interfere with bacterial cell wall integrity. For instance, certain 3-alkylidene-2-indolone derivatives have shown promise as antibacterial scaffolds, suggesting that the indoline-2,3-dione core can be a crucial element in developing agents that target bacterial structures.
Isatin and its derivatives have been shown to interfere with various metabolic pathways in microorganisms. For example, some 3-alkylidene-2-indolone derivatives have been found to exhibit inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of bacteria. nih.gov This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to a bacteriostatic or bactericidal effect. The presence of electron-withdrawing groups like fluorine on the isatin ring can influence these interactions. nih.gov
DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. Several isatin derivatives have been identified as inhibitors of this essential bacterial enzyme. researchgate.netthesciencein.orgnih.gov The mechanism often involves binding to the ATP-binding site of the GyrB subunit, which prevents the supercoiling of bacterial DNA and leads to cell death. nih.gov Molecular docking studies of various isatin derivatives have shown that the isatin moiety can form crucial hydrogen bond interactions within the active site of DNA gyrase. researchgate.netnih.gov While specific inhibitory data for this compound against DNA gyrase is not currently available, the established activity of other isatin derivatives suggests this as a probable mechanism of action. tjpr.org
Table 1: Examples of Isatin Derivatives and their DNA Gyrase Inhibitory Activity
| Compound | Target Organism | Activity | Reference |
| Isatin-based compounds G, H, and L | Not specified | Better inhibitory activity than ciprofloxacin | tjpr.org |
| (E)-3-(benzylimino)-1-[(4-methylpiperazin-1-yl)methyl]indolin-2-one (IM4) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate antibacterial activity, docking suggests DNA gyrase interaction | researchgate.net |
| Schiff bases of indoline-2,3-dione | Mycobacterium tuberculosis | IC50 values ranging from 50–157 μM | nih.gov |
| 5-Nitroindoline-2,3-dione | Staphylococcus aureus, Streptococcus, E. coli | Excellent antimicrobial activity, inhibits E. coli DNA gyrase B | thesciencein.org |
An emerging strategy in combating bacterial infections is to target virulence factors rather than bacterial growth, which may reduce the pressure for developing resistance. Halogenated indoles have demonstrated significant potential in this area. While direct studies on this compound are lacking, related compounds offer valuable insights. For example, 7-fluoroindole (B1333265) has been shown to inhibit biofilm formation and the production of several quorum-sensing regulated virulence factors in Pseudomonas aeruginosa. Similarly, bromo-substituted indoles have shown antivirulence activity. This suggests that the 4-bromo and 7-fluoro substitutions on the indoline-2,3-dione scaffold could contribute to antivirulence properties.
Other Biological Activities Related to the Indoline-2,3-dione Scaffold (Contextual for this compound)
The isatin scaffold is a cornerstone in the development of various therapeutic agents, with anticancer activity being one of the most extensively studied areas. nih.govresearchgate.netresearchgate.net
The indoline-2,3-dione nucleus is a privileged scaffold in the design of anticancer drugs due to its ability to interact with multiple biological targets. nih.govresearchgate.netnih.gov Isatin derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (like tyrosine kinases and cyclin-dependent kinases), induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net
The substitution pattern on the isatin ring plays a crucial role in determining the anticancer potency and selectivity. Halogenation, in particular, has been a key strategy to enhance activity. For instance, studies on multi-substituted isatin derivatives have revealed that the presence of a bromine atom at the 5-position and a fluorine atom at the 6-position can increase the inhibitory activity against leukemia cells. nih.gov Another study highlighted that bromo-substituents at the C-5 and C-7 positions of the isatin core in certain hybrids led to promising activity against MCF-7 breast cancer cells. nih.gov These findings suggest that the 4-bromo and 7-fluoro substitution pattern of the title compound could be favorable for anticancer activity.
Table 2: Anticancer Activity of Selected Bromo- and/or Fluoro-Substituted Isatin Derivatives
| Compound | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| 5-Bromo-6-fluoro isatin | K562 (leukemia) | 2.32 µM | nih.gov |
| 5,6,7-trihalo-substituted isatin derivative (compound 4l) | K562, HepG2, HT-29 | 1.75 µM, 3.20 µM, 4.17 µM respectively | nih.gov |
| Isatin-benzenesulfonamides with fluoro substituents | Various cancer lines | Broad spectrum activity | nih.gov |
| Bis-(indoline-2,3-dione) hybrids with bromo-substituents | MCF-7 (breast cancer) | IC50 ranging from 0.0028 to 0.028 μM | nih.gov |
Anti-inflammatory and Analgesic Activities
Specific research on the anti-inflammatory and analgesic properties of this compound is not present in the available literature. However, the isatin scaffold is known to be a source of compounds with significant anti-inflammatory and analgesic effects. pkheartjournal.comnih.gov The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. pkheartjournal.com
SAR studies have shown that halogen substitution on the isatin ring is a critical determinant of its anti-inflammatory activity. pkheartjournal.comnih.gov Derivatives with electron-withdrawing groups, such as halogens at the C5 and C7 positions, have demonstrated notable anti-inflammatory properties. calstate.edunih.gov Specifically, compounds with a chloro or bromo substituent at the C5 position of the isatin ring have shown significant anti-inflammatory and analgesic activities. pkheartjournal.comnih.gov While these findings suggest that this compound could possess anti-inflammatory and analgesic potential, empirical data is required for confirmation.
Anticonvulsant Activity
There is no specific information regarding the anticonvulsant activity of this compound in the reviewed scientific literature. Nevertheless, isatin and its derivatives are recognized for their potential as anticonvulsant agents, with activity demonstrated in various experimental seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsciepub.comnih.gov The anticonvulsant effect is often attributed to the structural similarities of the isatin pharmacophore with known antiepileptic drugs. nih.gov
SAR studies of isatin derivatives have indicated that substitutions on the aromatic ring can significantly modulate anticonvulsant activity. sciepub.comsciepub.com Halogen substitution has been a particular area of interest. For example, a 5-bromo isatin derivative was identified as a potent anticonvulsant agent. sciepub.com Similarly, derivatives with a chloro group at the 5-position have also shown good anticonvulsant activity. sciepub.com While these general observations on halogenated isatins are promising, the specific effect of a 4-bromo and 7-fluoro substitution pattern on anticonvulsant activity has not been documented.
Antiplasmodial Activity
Direct studies on the antiplasmodial activity of this compound are absent from the current literature. However, the isatin scaffold has been explored for the development of new antimalarial agents, with some derivatives showing activity against Plasmodium falciparum. nih.govnih.gov For instance, an N-methyl-isatin derivative demonstrated good antiplasmodial activity against the W2 strain of P. falciparum. nih.gov Another study on Morita-Baylis-Hillman adducts derived from isatin also reported antiplasmodial potential. researchgate.net These findings suggest that the isatin core can be a valuable template for designing new antimalarial drugs, but the potential of this compound in this context remains to be investigated.
Neuroprotective Activities
No specific neuroprotective studies for this compound have been found in the reviewed literature. Isatin itself is an endogenous compound found in the brain and is known to exhibit neuroprotective effects at certain concentrations in various experimental models of neurodegeneration. researchgate.netnih.gov Its mechanisms are thought to be multilevel, involving interactions with numerous isatin-binding proteins in the brain. nih.gov The neuroprotective potential of isatin derivatives is an active area of research, with some studies suggesting that substitutions on the isatin ring can influence this activity. researchgate.netmdpi.com However, without specific studies, the neuroprotective potential of this compound is unknown.
Enzyme Inhibition Studies (e.g., α-Glucosidase and α-Amylase, IDO1/TDO)
There is no specific data available in the reviewed literature on the inhibitory activity of this compound against α-glucosidase, α-amylase, indoleamine 2,3-dioxygenase 1 (IDO1), or tryptophan 2,3-dioxygenase (TDO).
Isatin and its derivatives have been investigated as inhibitors of various enzymes. nih.gov For example, some isatin derivatives have been studied as inhibitors of carboxylesterases, with inhibitory potency being related to their hydrophobicity. acs.org In the context of neurodegenerative diseases, isatin is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with a preference for MAO-B. acs.org Substitutions on the aromatic ring of isatin have been shown to modulate its MAO inhibitory activity. acs.org
While the isatin scaffold is a versatile platform for developing enzyme inhibitors, the specific inhibitory profile of this compound against the aforementioned enzymes has not been reported.
Future Research Directions and Applications
Exploration of Broader Biological Activities
The isatin (B1672199) core is a well-established pharmacophore, known to exhibit a wide array of biological effects including anticancer, antimicrobial, and neuroprotective activities. nih.govirapa.orgontosight.ai The specific contribution of the 4-bromo and 7-fluoro substituents to the biological profile of the parent molecule is an area of intensive future investigation.
Targeted Therapeutic Applications
Future research will likely focus on screening 4-bromo-7-fluoroindoline-2,3-dione against a wide range of biological targets to uncover new therapeutic potentials. Isatin derivatives are known to act as inhibitors for various enzymes, such as caspases and kinases, which are crucial in disease pathways. acs.orggoogle.com For instance, studies on related halogenated isatins have shown potent and selective inhibition of caspase-3 and caspase-7, enzymes central to apoptosis (programmed cell death). google.comnih.gov This suggests that this compound could be a candidate for developing agents that modulate apoptosis, with potential applications in cancer therapy or neurodegenerative diseases. nih.govnih.gov
Another promising avenue is the exploration of its activity as a monoamine oxidase (MAO) inhibitor. Isatin itself is an endogenous, reversible inhibitor of MAO, particularly MAO-B, which is a target for treating Parkinson's disease. acs.orgresearchgate.net The halogen substituents on the aromatic ring of this compound could significantly influence its potency and selectivity for MAO isozymes, warranting further investigation. researchgate.netnih.gov
| Potential Therapeutic Target Class | Rationale based on Isatin Derivatives | Potential Application Area |
| Caspases | Halogenated isatins show potent inhibition of caspase-3 and -7. google.comnih.gov | Cancer, Neurodegenerative Diseases |
| Protein Kinases | Isatin is a pharmacophore in clinically approved kinase inhibitors (e.g., Sunitinib). nih.gov | Cancer Therapy |
| Monoamine Oxidases (MAOs) | Isatin is an endogenous MAO inhibitor, with selectivity for MAO-B. acs.orgresearchgate.net | Parkinson's Disease, Depression |
| Microbial Enzymes | Isatin derivatives exhibit significant antibacterial and antifungal activity. nih.govfarmaceut.org | Infectious Diseases |
Development of Structure-Activity Relationships Specific to this Compound
A critical area for future research is the systematic development of structure-activity relationships (SAR) for this compound. This involves synthesizing and testing a library of analogues to understand how specific structural modifications affect biological activity.
SAR studies on other substituted isatins have provided valuable insights. For example, halogen substitution at the C5 and C6 positions can increase affinity for MAO-B. nih.gov In another study on isatin-based tyrosinase inhibitors, it was found that electron-donating groups on the phenyl ring generally increased inhibitory activity more than halogen groups. nih.gov For this compound, future SAR studies would involve:
Varying Halogen Positions: Synthesizing isomers with bromine and fluorine at different positions on the ring to assess the impact on target binding.
Modifying the N-1 Position: Introducing various alkyl and aryl groups at the isatin nitrogen, a common strategy to enhance activity. nih.govnih.gov N-alkylation has been shown to be effective in increasing antibacterial potency. nih.gov
Derivatization at C3: Reacting the C3-carbonyl group to form Schiff bases, hydrazones, or spirocyclic derivatives, which can lead to compounds with enhanced biological profiles. nih.govmdpi.com
These studies will be crucial for optimizing the lead compound, this compound, into a more potent and selective therapeutic candidate.
Advanced Synthetic Strategies
The accessibility of this compound is key to its future development. Research into advanced synthetic strategies will focus on improving efficiency, sustainability, and stereochemical control.
Green Chemistry Approaches
Traditional methods for synthesizing isatins, such as the Sandmeyer and Stolle procedures, often involve harsh conditions and produce significant waste. nih.gov Future efforts will be directed towards developing greener synthetic routes. This includes:
Using Eco-Friendly Solvents: Employing water or other green solvents to minimize environmental impact. researchgate.net
Catalytic Methods: Developing metal-free syntheses, for example, using I2/DMSO or I2/TBHP (tert-butyl hydroperoxide) as catalytic systems for the oxidative cyclization of 2'-aminoacetophenones. irapa.orgorganic-chemistry.orgdergipark.org.tr
Photochemical and Electrochemical Synthesis: Exploring light- or electricity-driven reactions, such as the electrochemical oxygenation of indoles, which uses molecular oxygen as the oxidant. irapa.orgorganic-chemistry.org
| Synthetic Approach | Traditional Method (e.g., Sandmeyer) | Green Alternative | Benefit of Green Approach |
| Oxidant | Strong acids, metal salts | Molecular Oxygen (O2), Hydrogen Peroxide (H2O2) nih.govorganic-chemistry.org | Reduced toxic byproducts |
| Catalyst | Stoichiometric reagents | Catalytic Iodine (I2), Photosensitizers irapa.orgorganic-chemistry.org | Lower waste, reusability |
| Solvent | Concentrated sulfuric acid | Water, Ethanol (B145695) researchgate.net | Reduced environmental impact |
| Energy Source | High heat | Light (Photochemistry), Electricity (Electrochemistry) organic-chemistry.org | Improved energy efficiency |
Stereoselective Synthesis
When the C3-carbonyl of the indoline-2,3-dione is involved in reactions, such as in the formation of spiro-derivatives, a new stereocenter is created at the C3 position. nih.gov Since different enantiomers of a chiral drug can have vastly different biological activities and toxicities, developing methods for stereoselective synthesis is a crucial future direction. This will involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product, allowing for the synthesis of specific, enantiomerically pure isomers of this compound derivatives. This will enable a more precise evaluation of their therapeutic potential.
Co-crystallization and Solid-State Chemistry
The solid-state properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical for its formulation into a viable drug product. Co-crystallization is a powerful technique to enhance these properties. mdpi.com This method involves combining the API with a benign co-former molecule in a stoichiometric ratio within a crystal lattice. mdpi.com
Future research into this compound will likely explore its co-crystallization with various pharmaceutically acceptable co-formers. The goal is to improve its aqueous solubility and dissolution rate, which are often limiting factors for drug candidates. Techniques like reaction crystallization, where the cocrystal is formed directly from a solution containing the components, could offer an efficient path to discovering and producing novel solid forms of the compound. mdpi.com Characterizing these new forms using X-ray diffraction and other solid-state techniques will provide fundamental insights into the intermolecular interactions governing their structure and properties.
Impact on Formulation and Drug Delivery
The successful translation of any biologically active compound into a therapeutic agent is critically dependent on its formulation. For this compound, a molecule with predicted low aqueous solubility due to its aromatic and halogenated structure, research into advanced formulation and drug delivery strategies is paramount.
Key physicochemical properties must be experimentally determined to guide formulation development. These parameters, while not yet published for this specific compound, form the basis of pre-formulation studies.
Table 1: Essential Physicochemical Parameters for Formulation Development
| Parameter | Research Objective | Potential Impact on Formulation |
| Aqueous Solubility | To quantify the solubility of the compound in water and various physiological buffers (e.g., pH 1.2, 6.8, 7.4). | Low solubility is a major hurdle for oral bioavailability. Results will dictate the need for solubility enhancement techniques. |
| LogP/LogD | To determine the lipophilicity and distribution coefficient at different pH values. | Influences membrane permeability and absorption. Guides selection of lipid-based or other carrier systems. |
| pKa | To identify the ionization constant(s) of the molecule. | Affects solubility, dissolution rate, and absorption across biological membranes. |
| Solid-State Characterization | To identify and characterize crystalline forms (polymorphs), amorphous content, and salt forms using techniques like DSC, TGA, and XRD. | Different solid forms have distinct solubility, stability, and manufacturability profiles, impacting final dosage form performance. |
Future research should explore various drug delivery systems to overcome anticipated bioavailability challenges. Techniques successfully applied to other poorly soluble isatin derivatives could be investigated, including nanoparticle encapsulation (e.g., PLGA or lipid nanoparticles), solid dispersions with hydrophilic polymers, and the formation of co-crystals or salts to improve dissolution rates.
Further Computational Validation and Refinement
Computational chemistry offers powerful tools to predict and refine the properties of novel compounds before undertaking extensive and costly laboratory synthesis and testing. For this compound, these methods are crucial for guiding future research.
Enhanced Prediction of Biological Interactions
While experimental screening is the ultimate test of biological activity, molecular docking and simulation can provide significant insights into the potential protein targets of this compound. Isatin derivatives are known to interact with a range of enzymes, including kinases and caspases.
Future computational work should involve:
Target Identification: Docking the compound against a panel of known isatin-binding proteins to generate initial hypotheses about its mechanism of action.
Binding Mode Analysis: For high-scoring protein-ligand pairs, performing detailed analysis of the binding interactions. This includes identifying key hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant given the bromine and fluorine substituents.
Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic and physiologically relevant picture of the interaction.
Table 2: Hypothetical Docking Results for Target Prioritization
| Protein Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Rationale for Investigation |
| Glycogen Synthase Kinase 3β (GSK-3β) | -9.5 | VAL135, LYS85, CYS199 | Isatin is a known GSK-3β inhibitor scaffold. |
| Caspase-3 | -8.7 | ARG179, GLN161 | Many isatin derivatives exhibit pro-apoptotic activity via caspase modulation. |
| VEGF Receptor 2 (VEGFR2) | -9.1 | CYS919, ASP1046 | Substituted indolinones are a classic structure for VEGFR2 inhibitors. |
These predictive studies are vital for prioritizing which biological assays should be conducted, saving time and resources.
In Silico Design of Novel Analogs
Building upon the structural framework of this compound, computational tools can be used to design novel analogs with potentially improved properties. Quantitative Structure-Activity Relationship (QSAR) models, developed from data on other substituted indoline-2,3-diones, can inform these designs. researchgate.net
The design process should focus on:
Scaffold Hopping: Replacing the isatin core with other bioisosteric scaffolds while maintaining the key pharmacophoric features responsible for binding.
Substituent Modification: Systematically modifying the substituents at the N-1, C-5, and C-6 positions to explore effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The electron-withdrawing nature of the bromine and fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the scaffold and is a critical starting point for analog design.
By combining these computational approaches with targeted synthetic chemistry and biological evaluation, the full potential of the this compound scaffold can be systematically explored.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The fluorine atom at position 7 will cause splitting in adjacent proton signals (e.g., H-6 and H-8).
- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 257.97 (C₈H₃BrFNO₂⁺). Fragmentation patterns should align with loss of CO (44 Da) from the dione moiety.
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1740 cm⁻¹ and ~1700 cm⁻¹.
Validation : Compare data with NIST spectral libraries or structurally analogous compounds (e.g., 7-fluoroisatin) .
What crystallographic tools (e.g., SHELXL, OLEX2) are most effective for resolving the crystal structure of this compound?
Advanced Research Focus
For single-crystal X-ray diffraction:
Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation.
Structure Solution : Employ direct methods in SHELXT or charge-flipping algorithms in OLEX2 .
Refinement : Apply full-matrix least-squares refinement in SHELXL . Anisotropic displacement parameters are critical for modeling halogen atoms (Br, F).
Troubleshooting : Address disorder in the dione ring using constraints (e.g., DFIX for C=O bonds). Validate geometry with PLATON .
How do computational methods (DFT, Hirshfeld Surface Analysis) enhance understanding of intermolecular interactions in this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions.
- Hirshfeld Surface Analysis : Quantify Br···O and F···H contacts to explain packing motifs. Compare with experimental crystal data (e.g., % contribution of H-bonding vs. halogen bonds) .
Software : Gaussian 16 for DFT; CrystalExplorer for Hirshfeld surfaces.
What structure-activity relationship (SAR) insights exist for bromo-fluoro substituted indoline-2,3-diones in antibacterial studies?
Q. Advanced Research Focus
- Halogen Effects : Bromine at position 4 enhances lipophilicity, potentially improving membrane penetration. Fluorine at position 7 may reduce metabolic degradation.
- Key Assays : MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli; time-kill kinetics.
- Contradictions : Some studies report decreased activity when electron-withdrawing groups (e.g., F) are adjacent to Br due to altered π-stacking. Validate via comparative SAR using 4-Bromo-6-fluoro and 5-Bromo-7-fluoro analogs .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate; collect residue using non-combustible absorbents.
Toxicity Data : Refer to MSDS of analogous compounds (e.g., 7-fluoroisatin) for acute toxicity (LD₅₀) and ecotoxicity .
How can discrepancies in reported biological activity data for this compound be systematically addressed?
Q. Advanced Research Focus
- Data Harmonization : Standardize assay conditions (e.g., pH, inoculum size) across studies.
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
- Statistical Analysis : Apply ANOVA to compare replicate data. Use cheminformatics tools (e.g., Knime) to cluster activity trends from heterogeneous datasets .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Reaction Optimization : Transition from batch to flow chemistry to improve heat dissipation during exothermic steps (e.g., bromination).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
